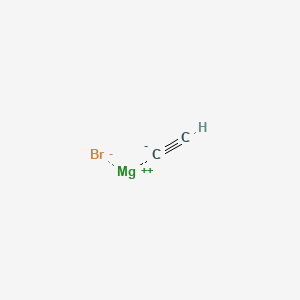

Ethynylmagnesium Bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;ethyne;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROBJRRFCPYLIT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[C-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399009 | |

| Record name | Ethynylmagnesium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4301-14-8 | |

| Record name | Ethynylmagnesium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Ethynylmagnesium Bromide

Introduction

Ethynylmagnesium bromide (HC≡CMgBr) is a highly reactive organometallic compound, classified as a Grignard reagent, that serves as a cornerstone in modern organic synthesis.[1][2] Its utility lies in its function as a potent nucleophile and a strong base, enabling the introduction of the ethynyl (B1212043) group (HC≡C-) into a wide array of molecular scaffolds.[3] This capability is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][4] This guide provides an in-depth overview of its core properties, synthesis, handling protocols, and key applications for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is typically handled as a solution, most commonly in tetrahydrofuran (B95107) (THF), where the solvent plays a crucial role in stabilizing the reagent.[1] It is a colorless to pale yellow or brown liquid, highly sensitive to air and moisture.[5][6]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Citations |

| CAS Number | 4301-14-8 | [2][5] |

| Molecular Formula | C₂HBrMg | [2][5][7] |

| Linear Formula | HC≡CMgBr | [8] |

| Molecular Weight | 129.24 g/mol | [1][5][7] |

| Exact Mass | 127.911194 g/mol | [1] |

| Appearance | Colorless to yellow/brown/gray liquid solution | [1][5] |

| Density | ~0.94 g/mL at 25 °C (as a 0.5M solution in THF) | [1][5] |

| Flash Point | -20 °F (-29 °C) | [5] |

| Solubility | Soluble in tetrahydrofuran (THF) and ether; reacts violently with water. | [9] |

| Storage Conditions | 2-8°C under an inert, anhydrous atmosphere. | [5] |

Spectroscopic Data

Spectroscopic analysis provides critical information for the identification and quality assessment of this compound solutions.

Table 2: Key Spectroscopic Signatures

| Spectroscopy | Feature | Typical Range / Value | Significance | Citations |

| Infrared (IR) | ≡C-H Stretch | ~3324 cm⁻¹ | Strong, narrow band characteristic of a terminal alkyne C-H bond. | [1] |

| C≡C Stretch | ~2126 cm⁻¹ | Weak band indicating the carbon-carbon triple bond. | [1] | |

| ≡C-H Bend | 610 - 700 cm⁻¹ | Bending vibration of the terminal alkyne C-H bond. | [1] | |

| Mass Spectrometry | Molecular Ion | m/z 129 | Corresponds to the molecular weight of the compound. | [1] |

| Fragmentation | Loss of Br or C₂H groups | Provides diagnostic information about the compound's structure. | [1] |

Note on NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) data for Grignard reagents like this compound are complex due to the Schlenk equilibrium, where the reagent exists in equilibrium with diethylmagnesium and magnesium bromide. For this reason, standard ¹H and ¹³C NMR spectra are not typically used for routine characterization.

Synthesis, Handling, and Experimental Protocols

Due to its reactive nature, this compound must be prepared and handled under strictly anhydrous and inert conditions.

Experimental Protocol: Synthesis from Ethylmagnesium Bromide and Acetylene (B1199291)

This protocol is adapted from established procedures for preparing molar solutions of this compound in THF.[10][11][12]

Reagents and Equipment:

-

Magnesium turnings

-

Ethyl bromide (anhydrous)

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas, purified (passed through a cold trap and/or drying agent)

-

Three-neck round-bottom flask, dropping funnel, reflux condenser, gas inlet tube, and mechanical stirrer

-

Inert gas supply (Nitrogen or Argon)

Methodology:

-

Apparatus Setup: Assemble a dry three-neck flask with a dropping funnel, reflux condenser, and gas inlet. Ensure the entire system can be maintained under a positive pressure of inert gas.

-

Preparation of Ethylmagnesium Bromide: Place magnesium turnings in the flask. Add a small portion of a solution of ethyl bromide in anhydrous THF to initiate the reaction. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.[13]

-

Introduction of Acetylene: Cool the freshly prepared ethylmagnesium bromide solution to approximately 10-15°C in an ice bath.[10]

-

Reaction: Introduce a steady stream of purified acetylene gas into the stirred Grignard solution via the gas inlet tube. The reaction is exothermic and the flow rate should be controlled to maintain the temperature. The formation of the product is typically accompanied by the evolution of ethane (B1197151) gas.[12]

-

Completion: Continue the acetylene addition for several hours to ensure complete conversion. The resulting solution of this compound is then ready for use. Traditionally, an inverse addition (adding the alkylmagnesium halide to a saturated solution of acetylene in THF) was used to minimize the formation of the dimagnesium bromide byproduct.[10][12]

Caption: A simplified workflow for the laboratory synthesis of this compound.

Safety and Handling Protocols

This compound is a hazardous substance requiring stringent safety measures.[9]

-

Water Reactivity: It reacts violently with water, releasing highly flammable acetylene gas, which can ignite spontaneously.[1][7][9] All operations must be conducted under strictly anhydrous conditions.

-

Flammability: The reagent, particularly in its common THF solution, is highly flammable.[9] All sources of ignition must be excluded from the handling area. Use non-sparking tools.[14]

-

Corrosivity: The compound causes severe skin burns and eye damage.[3][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15]

-

Air Sensitivity: It is sensitive to air and moisture and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[2][9]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable and water-reactive materials.[3][14] Solutions in THF may form explosive peroxides over time and should be monitored.[9]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its dual reactivity as both a strong nucleophile and a base.

Caption: Dual reactivity pathways of this compound as a nucleophile and a base.

Key Reaction: Nucleophilic Addition to Carbonyls

The most common application of this compound is the 1,2-addition to aldehydes and ketones to form propargyl alcohols.[1] This reaction is a reliable method for carbon-carbon bond formation and installation of an alkyne moiety.

General Mechanism:

-

Nucleophilic Attack: The nucleophilic ethynyl carbon attacks the electrophilic carbonyl carbon.

-

Intermediate Formation: A tetrahedral magnesium alkoxide intermediate is formed.

-

Aqueous Workup: Quenching the reaction with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride) protonates the alkoxide to yield the final propargyl alcohol product.[12]

Caption: Mechanism of the nucleophilic addition of this compound to a ketone.

Other Important Synthetic Applications

-

Synthesis of Terminal Alkynes: It reacts with electrophiles like trialkylsilyl chlorides to form protected alkynes (e.g., ethynyltrimethylsilane).[1][10]

-

Enyne Cross-Metathesis: Serves as the alkyne component in reactions leading to conjugated dienes.[5][6]

-

Heterocycle Synthesis: Used in the synthesis of valuable building blocks like ethynyl aziridines.[1][5]

-

Materials Science: Employed to prepare alkyl(triethynyl)germanes, which are precursors for materials with specific electronic or optical properties.[5][6]

Applications in Drug Development and Research

This compound is a vital tool for medicinal chemists and researchers in drug discovery. The ethynyl group is a valuable pharmacophore found in numerous bioactive molecules.

-

Natural Product Synthesis: It is used as a key reagent in the total synthesis of complex natural products, such as the antibiotic (+)-4-demethoxydaunomycin.[5][6]

-

Pharmaceutical Intermediates: It enables the ethynylation of chiral aldehydes, a crucial step in building stereochemically complex drug candidates.[4][5]

-

Flow Chemistry: Its high reactivity makes it well-suited for use in flow microreactors, which offer enhanced control and safety over highly exothermic reactions compared to traditional batch processing.[1]

References

- 1. Buy this compound | 4301-14-8 [smolecule.com]

- 2. CAS 4301-14-8: this compound | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. materials.alfachemic.com [materials.alfachemic.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 4301-14-8 [chemicalbook.com]

- 7. This compound | C2HBrMg | CID 4071243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 乙炔基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. guidechem.com [guidechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethynylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for ethynylmagnesium bromide (C₂HBrMg). It includes characteristic spectral data, experimental protocols for sample preparation and analysis, and visualizations of the compound's structure and analytical workflow. This compound is a highly reactive Grignard reagent widely employed in organic synthesis for the introduction of the ethynyl (B1212043) group, making a thorough understanding of its characterization essential.[1][2][3]

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound. Grignard reagents are typically used as solutions, and the preferred solvent for this compound is tetrahydrofuran (B95107) (THF) due to its excellent solvating properties and ability to stabilize the reagent.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by a single distinctive signal for the terminal acetylenic proton.

| Proton (¹H) | Chemical Shift (δ) Range (ppm) | Typical Chemical Shift (ppm) | Multiplicity | Solvent |

| ≡C-H | 1.7 - 3.1[1] | 2.0 - 2.1[1] | Singlet | THF-d₈ |

¹³C NMR Spectroscopy

Precise ¹³C NMR data for this compound is not extensively reported in the provided literature. However, the chemical shifts can be estimated based on the known ranges for terminal alkynes, with the understanding that the electropositive magnesium atom will influence the electronic environment of the sp-hybridized carbons.

| Carbon (¹³C) | Expected Chemical Shift (δ) Range (ppm) | Notes | Solvent |

| ≡C -H | 65 - 90 | The carbon bearing the proton. | THF-d₈ |

| ≡C -MgBr | 90 - 110 | The carbon bonded to the magnesium bromide moiety, expected to be further downfield. | THF-d₈ |

Note: The values presented are estimates. Actual chemical shifts can vary based on concentration, solvent, and the presence of aggregates (Schlenk equilibrium).

Infrared (IR) Spectroscopy

The IR spectrum provides clear diagnostic peaks for the alkyne functionality.

| Vibrational Mode | Frequency Range (cm⁻¹) | Typical Frequency (cm⁻¹) | Intensity |

| ≡C-H Stretch | 3330 - 3270[1] | ~3324[1] | Strong, Narrow |

| C≡C Stretch | 2260 - 2100[1] | ~2126[1] | Weak |

| ≡C-H Bend | 700 - 610[1] | N/A | Variable |

Experimental Protocols

Due to the highly reactive and moisture-sensitive nature of Grignard reagents, all manipulations must be performed under anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen).[3][4]

Synthesis of this compound

A common and effective method for synthesizing this compound involves the reaction of a pre-formed Grignard reagent, such as ethylmagnesium bromide, with acetylene (B1199291).[5][6]

-

Apparatus Setup : A multi-necked, flame-dried flask is equipped with a magnetic stirrer, a reflux condenser, a gas inlet tube, and a pressure-equalizing dropping funnel. The system is purged with dry argon or nitrogen.[6]

-

Preparation of Ethylmagnesium Bromide : A solution of ethylmagnesium bromide is first prepared in the flask by reacting magnesium turnings with ethyl bromide in anhydrous THF.[6]

-

Reaction with Acetylene : The solution of ethylmagnesium bromide is warmed (typically to 40-50°C).[5][6] Purified acetylene gas is then bubbled through the stirred solution.[5][6] The more acidic acetylenic proton reacts with the ethyl Grignard base to release ethane (B1197151) gas and form the desired this compound.

-

Completion : After the reaction is complete (typically several hours), the system is purged with an inert gas to remove any excess acetylene, yielding a solution of this compound in THF.[5]

NMR Sample Preparation

-

Environment : All sample preparation must be conducted in a glovebox or using Schlenk line techniques under an inert atmosphere.

-

Solvent : Anhydrous deuterated tetrahydrofuran (THF-d₈) is the solvent of choice.

-

Procedure : A small aliquot (typically 0.5 - 0.7 mL) of the this compound solution in THF is transferred to a dry NMR tube. The tube is then sealed with a secure cap (e.g., a Norell cap or by flame sealing) before being removed from the inert environment for analysis.

IR Sample Preparation (Thin Film Method)

-

Environment : This procedure must be performed in a dry environment, such as a glovebox, to prevent decomposition of the sample by atmospheric moisture.

-

Apparatus : Two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are required. These plates are transparent to IR radiation but are sensitive to moisture.[7]

-

Procedure : A single drop of the this compound solution is placed onto the surface of one salt plate. The second plate is carefully placed on top to create a thin, uniform liquid film between them.[8]

-

Analysis : The "sandwiched" plates are immediately placed in the spectrometer's sample holder and the spectrum is acquired. After analysis, the plates must be thoroughly cleaned with an anhydrous solvent (e.g., dry methylene (B1212753) chloride or acetone) and stored in a desiccator.[8]

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. Buy this compound | 4301-14-8 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 4301-14-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 0.5M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. guidechem.com [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. eng.uc.edu [eng.uc.edu]

mechanism of Grignard reagent formation with acetylene

An In-depth Technical Guide to the Mechanism of Grignard Reagent Formation with Acetylene (B1199291)

Abstract

Acetylenic Grignard reagents, specifically ethynylmagnesium halides, are pivotal intermediates in organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of the ethynyl (B1212043) moiety.[1] Their formation does not follow the conventional mechanism of inserting magnesium into a carbon-halogen bond, but rather proceeds through an acid-base reaction between a pre-formed Grignard reagent and the weakly acidic acetylene.[2] This guide provides a comprehensive examination of the reaction mechanism, the influence of solvent and reaction conditions on the product distribution, quantitative kinetic data, and detailed experimental protocols for the synthesis of these versatile reagents.

Core Mechanism: An Acid-Base Pathway

The formation of an acetylenic Grignard reagent is fundamentally an acid-base reaction.[2] The terminal protons of acetylene are significantly more acidic (pKa ≈ 25) than those of alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[3] This enhanced acidity is attributed to the high s-character (50%) of the sp-hybridized carbon atoms in the C-H bond, which stabilizes the resulting acetylide anion.[4]

A standard Grignard reagent (R-MgX), such as ethylmagnesium bromide (EtMgBr) or phenylmagnesium bromide (PhMgBr), acts as a strong base that deprotonates acetylene.[5] The reaction proceeds in a stepwise manner, first forming the mono-substituted acetylenic Grignard reagent, ethynylmagnesium halide (often called bromomagnesiumacetylene). This can then react with a second equivalent of the Grignard reagent to form the di-substituted bis(bromomagnesium)acetylene.[6][7]

The overall reaction pathway can be visualized as follows:

Caption: Stepwise formation of acetylenic Grignard reagents.

The reaction involves a proposed cyclic transition state, which facilitates the proton transfer from acetylene to the organic group of the Grignard reagent.[7]

Caption: Proposed cyclic transition state for the acid-base reaction.

Influence of Reaction Conditions: The Role of the Solvent

The choice of solvent is critical as it significantly influences the product distribution and reaction mechanism. The two most common solvents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF).

-

In Diethyl Ether (Et₂O): A significant disproportionation equilibrium exists. The initially formed ethynylmagnesium halide can react with itself to produce bis(bromomagnesium)acetylene and regenerate acetylene.[6][7] This makes it difficult to isolate the mono-Grignard species in high purity.

-

2 HC≡CMgBr ⇌ BrMgC≡CMgBr + HC≡CH

-

-

In Tetrahydrofuran (THF): THF is a stronger Lewis base and solvates the magnesium center more effectively than diethyl ether.[6][8] This increased donating ability enhances the nucleophilicity of the Grignard reagent and leads to faster reaction rates.[6] Crucially, the disproportionation equilibrium observed in diethyl ether is negligible in THF.[6][7] This allows for the selective synthesis of ethynylmagnesium halide by controlling the stoichiometry, for instance, by adding the Grignard reagent solution to a saturated solution of acetylene in THF.[6][9]

Quantitative Kinetic Data

Kinetic studies of the reaction between phenylmagnesium bromide (PhMgBr) and acetylene in THF at 20°C have provided valuable quantitative insights into the reaction rates. The reaction proceeds via two main steps, with the formation of the mono-Grignard being several times faster than the formation of the di-Grignard.[6]

| Reaction Step | Reactants | Products | Rate Constant (k) [l mol⁻¹ s⁻¹] |

| Step 1 (k₁) | HC≡CH + PhMgBr | HC≡CMgBr + PhH | 3.5 x 10⁻⁴ |

| Step 2 (k₂) | HC≡CMgBr + PhMgBr | BrMgC≡CMgBr + PhH | 0.8 x 10⁻⁴ |

Data sourced from Pällin and Tuulmets.[6]

These rate constants are approximately ten times greater than those observed in diethyl ether, highlighting the rate-enhancing effect of THF.[6]

Experimental Protocols

The synthesis of ethynylmagnesium bromide is a common procedure in synthetic chemistry. The following protocol, adapted from literature procedures, outlines a reliable method using THF as the solvent to favor the formation of the mono-Grignard reagent.[10][11]

Protocol: Synthesis of this compound in THF

Objective: To prepare a solution of this compound for use in subsequent synthetic steps.

Materials:

-

Magnesium turnings

-

Ethyl bromide (EtBr), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Acetylene gas, purified

-

Nitrogen or Argon gas for inert atmosphere

-

Saturated aqueous ammonium (B1175870) chloride (for quenching)

-

Standard glassware for air-sensitive reactions (three-necked flask, reflux condenser, dropping funnel, gas inlet tube)

Workflow Diagram:

Caption: Experimental workflow for this compound synthesis.

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

Set up a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.0 g-atom equivalent) in the flask.

-

Add anhydrous THF to cover the magnesium.

-

Add a solution of ethyl bromide (1.1 mole equivalent) in anhydrous THF dropwise from the funnel to initiate the reaction. The reaction is typically initiated with a small portion of the ethyl bromide solution and may require gentle warming.[5]

-

Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey solution is ethylmagnesium bromide.[10]

-

-

Formation of this compound:

-

In a separate, larger three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, place a volume of anhydrous THF.

-

Saturate the THF with purified acetylene gas by bubbling it through the solvent. It is crucial to maintain an excess of acetylene to prevent the formation of the di-Grignard reagent.[12]

-

Transfer the previously prepared ethylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred, acetylene-saturated THF solution.[11]

-

The reaction is exothermic, and the evolution of ethane gas will be observed. Maintain the temperature below 30°C, using an ice bath if necessary.[9]

-

After the addition is complete, continue to stir the mixture for an additional 1-2 hours while maintaining a slow stream of acetylene.[11]

-

The resulting homogeneous solution of this compound is ready for use in subsequent reactions.

-

Note: This procedure is often referred to as an "inverse addition," where the Grignard reagent is added to the substrate (acetylene). This method is essential for selectively forming the mono-substituted product.[9]

References

- 1. lookchem.com [lookchem.com]

- 2. Ch14 : Prep. of RCCM [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Page loading... [wap.guidechem.com]

- 12. orgsyn.org [orgsyn.org]

thermodynamic properties of Ethynylmagnesium Bromide

An In-depth Technical Guide to the Thermodynamic Properties of Ethynylmagnesium Bromide

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermodynamic properties of reagents is fundamental to reaction design, process optimization, and safety. This compound (HC≡CMgBr), a prominent member of the Grignard reagent family, is a powerful nucleophile used to introduce the ethynyl (B1212043) group in organic synthesis. This guide provides a detailed overview of its core thermodynamic characteristics, experimental protocols for their determination, and the implications for its reactivity and stability.

This compound is a highly reactive organometallic compound, typically handled as a solution in an ether solvent like tetrahydrofuran (B95107) (THF).[1][2] Its reactivity stems from the highly polar carbon-magnesium bond, which imparts significant nucleophilic character to the acetylenic carbon.[1][3] While comprehensive thermodynamic data for isolated this compound is scarce due to its reactive nature and existence in complex equilibria in solution (the Schlenk equilibrium), key properties have been estimated or are relevant to its common state in solution.

Table 1: Summary of Physicochemical and Thermodynamic Data for this compound

| Property | Value | Notes |

| Molecular Formula | C₂HBrMg | [1][4] |

| Molecular Weight | 129.24 g/mol | [1][4] |

| Appearance | Colorless to pale yellow or gray liquid solution | [2][5] |

| Density | ~0.94 g/mL at 25°C (for 0.5M solution in THF) | [1][6] |

| C-Mg Bond Dissociation Energy | ~270 kJ/mol | Estimated value based on thermochemical studies.[1] |

| Enthalpy of Formation (ΔH_f°) | Not readily available in literature | Data for isolated solid/gas is not available. |

| Standard Molar Entropy (S°) | Not readily available in literature | Data for isolated solid/gas is not available. |

| Gibbs Free Energy of Formation (ΔG_f°) | Not readily available in literature | Data for isolated solid/gas is not available. |

Thermodynamic Stability and Reactivity

The thermodynamic profile of this compound is dominated by the nature of the carbon-magnesium bond.

-

Bond Strength : The C-Mg bond dissociation energy is estimated to be approximately 270 kJ/mol.[1] This represents a moderately strong covalent bond, ensuring the reagent's stability for synthetic applications while being weak enough to allow for controlled reactivity.[1]

-

Reactivity : The high polarity of the C-Mg bond results in a carbanionic character at the terminal carbon, making it a potent nucleophile and a strong base.[1][7] It readily reacts with electrophiles, most notably the carbonyl carbons of aldehydes and ketones to form propargyl alcohols.[1][3] As a strong base, it also reacts exothermically with protic sources, including water and alcohols, to produce acetylene (B1199291) gas, highlighting the need for anhydrous conditions during its preparation and use.[3][7]

Experimental Protocols for Thermodynamic Analysis

Determining the thermodynamic properties of highly reactive species like Grignard reagents requires specialized experimental and computational techniques.

Calorimetry

Reaction calorimetry is the primary experimental method for determining the enthalpy of formation (ΔH_r) of Grignard reagents. By measuring the heat released during the synthesis reaction, crucial thermodynamic and kinetic data can be obtained for process safety and scale-up.[8][9]

Methodology: Isothermal Reaction Calorimetry in a Closed System

A more accurate determination of the molar reaction enthalpy is achieved using a closed reactor pressure vessel rather than traditional reflux conditions, as this minimizes errors associated with heat losses from evaporation and reflux.[8]

-

Reactor Setup : A closed reaction calorimeter is charged with magnesium turnings and an anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation : The reaction mixture is heated (e.g., to 70°C) and a small amount of an initiator (such as a bromoalkane) is added to activate the magnesium surface.[8] The onset of the exothermic reaction is detected by a sharp increase in temperature and pressure.[8]

-

Semi-batch Operation : Once initiated, the main reaction is carried out under isothermal conditions. The halide precursor (e.g., ethyl bromide for the synthesis of the precursor to this compound) is added at a controlled rate to maintain a constant temperature.[8]

-

Heat Flow Measurement : The heat released by the reaction is continuously measured by monitoring the temperature difference between the reactor and the cooling jacket and the flow rate of the coolant.

-

Data Analysis : The total heat evolved is integrated over the course of the reaction and divided by the number of moles of the limiting reactant to determine the molar enthalpy of reaction (ΔH_r).

Computational Chemistry

In the absence of extensive experimental data, computational methods provide valuable estimates of thermodynamic properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure and predict properties like enthalpy of formation, entropy, and bond dissociation energies.[10][11]

Methodology: DFT-Based Calculation

-

Geometry Optimization : The molecular structure of this compound, often including coordinating solvent molecules (e.g., THF) to simulate its state in solution, is optimized to find its lowest energy conformation.

-

Frequency Calculation : Vibrational frequency analysis is performed on the optimized geometry. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Energy Calculation : A high-level single-point energy calculation is performed on the optimized geometry to obtain an accurate electronic energy.

-

Thermodynamic Property Calculation : The standard enthalpy of formation (ΔH_f°), entropy (S°), and Gibbs free energy of formation (ΔG_f°) are calculated by combining the electronic energy, ZPVE, and thermal corrections based on statistical mechanics principles.[10]

Key Reaction Pathways

The utility of this compound is defined by its formation and subsequent reactions. The synthesis often proceeds by reacting a more common Grignard reagent, like ethylmagnesium bromide, with acetylene.[12] This avoids the direct and potentially hazardous reaction of magnesium with a bromoalkyne.

References

- 1. Buy this compound | 4301-14-8 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C2HBrMg | CID 4071243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. odp.library.tamu.edu [odp.library.tamu.edu]

- 8. hzdr.de [hzdr.de]

- 9. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up | Semantic Scholar [semanticscholar.org]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Superior Solubility of Ethynylmagnesium Bromide in Tetrahydrofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of ethynylmagnesium bromide in two common ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. Understanding the nuances of solubility and the underlying chemical principles is paramount for the successful application of this versatile Grignard reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines the superior performance of THF as a solvent for this compound, supported by comparative data, detailed experimental protocols, and visualizations of the key chemical equilibria at play.

Quantitative Data Summary

| Parameter | Tetrahydrofuran (THF) | Diethyl Ether | Reference(s) |

| Typical Commercial Concentration | 0.5 M | Not commonly available | [1][2][3][4][5][6][7][8] |

| Reported Synthesis Yield | 80-95% | 45-65% | [1][9] |

| Acetylene (B1199291) Solubility | High | Moderate | [1][9] |

| Grignard Reagent State | Predominantly Monomeric | Associated (Dimers/Oligomers) | [10] |

Key Takeaway: The significantly higher yields and commercially available concentrations in THF underscore its enhanced ability to dissolve and stabilize this compound compared to diethyl ether. This is largely attributed to the higher solubility of acetylene gas in THF, a key reactant in its synthesis, which minimizes the formation of undesirable byproducts.[1][9]

The Underlying Chemistry: Solvent Effects on the Schlenk Equilibrium

The behavior of Grignard reagents in solution is governed by the Schlenk equilibrium, a dynamic process involving the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and magnesium dihalide (MgX₂).[10][11] The choice of solvent plays a critical role in determining the position of this equilibrium and the predominant species in solution.

In diethyl ether, Grignard reagents tend to exist as dimers or higher oligomers.[10] Conversely, THF, being a more polar and stronger Lewis basic solvent, effectively solvates the magnesium center, favoring the monomeric form of this compound.[12][13][14] This enhanced solvation not only increases solubility but also influences the reactivity of the Grignard reagent.

Experimental Protocols

The following are representative experimental protocols for the preparation of this compound in THF and diethyl ether.

Preparation of this compound in Tetrahydrofuran (THF)

This protocol is adapted from established literature procedures and is favored for its high yield and purity.[1][9][15]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Acetylene gas, purified

-

An inert atmosphere (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Gas inlet tube

-

Heating mantle

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

Under an inert atmosphere, charge the three-necked flask with magnesium turnings.

-

Add a small portion of anhydrous THF to cover the magnesium.

-

Add a few drops of ethyl bromide to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide dissolved in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Formation of this compound:

-

Cool the freshly prepared ethylmagnesium bromide solution to 0-10°C in an ice bath.

-

Begin bubbling purified acetylene gas through the solution via the gas inlet tube.

-

The reaction is exothermic; maintain the temperature below 20°C.[1]

-

Continue bubbling acetylene for approximately 2-3 hours. The completion of the reaction can be monitored by Gilman's test.

-

Workflow Diagram:

Preparation of this compound in Diethyl Ether

While generally providing lower yields, this method is also feasible.[16][17]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Acetylene gas, purified

-

An inert atmosphere (Nitrogen or Argon)

Equipment:

-

Same as for the THF procedure.

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

Follow the same procedure as in section 3.1, substituting anhydrous diethyl ether for THF. The reaction is typically initiated at room temperature and the rate is controlled by the addition of the ethyl bromide solution.

-

-

Formation of this compound:

-

Cool the ethylmagnesium bromide solution in diethyl ether to 0-10°C.

-

Bubble purified acetylene gas through the solution. The lower solubility of acetylene in ether may necessitate a longer reaction time or higher flow rate compared to the THF procedure.

-

Monitor the reaction progress as described previously.

-

Conclusion

For researchers, scientists, and drug development professionals requiring a reliable and high-yielding source of this compound, tetrahydrofuran is unequivocally the solvent of choice. Its superior solvating power, which promotes a monomeric and highly soluble Grignard species, coupled with the high solubility of acetylene gas, leads to more efficient and cleaner reactions. While diethyl ether can be used, the lower yields and potential for reagent precipitation make it a less desirable option for demanding synthetic applications. The provided experimental protocols and workflow diagrams offer a practical guide for the successful preparation of this compound, emphasizing the advantages conferred by THF.

References

- 1. Buy this compound | 4301-14-8 [smolecule.com]

- 2. This compound | 4301-14-8 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound, 0.5M solution in THF, AcroSeal™ 800 mL | Buy Online [thermofisher.com]

- 5. This compound, 0.5M solution in THF, AcroSeal™ | Fisher Scientific [fishersci.ca]

- 6. This compound 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]

- 7. This compound 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]

- 8. This compound, 0.5M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 12. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. quora.com [quora.com]

- 14. Question: Why can the Grignard reagent of C6H5Cl be prepared in THF but n.. [askfilo.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. guidechem.com [guidechem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

The Electronic Frontier: An In-depth Guide to the Carbon-Magnesium Bond in Alkynyl Grignards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynyl Grignard reagents are indispensable tools in the arsenal (B13267) of synthetic chemists, enabling the formation of carbon-carbon bonds with precision and versatility. Their utility in the synthesis of complex organic molecules, including pharmaceuticals and natural products, is well-documented.[1] At the heart of their reactivity lies the carbon-magnesium (C-Mg) bond, a highly polar and dynamic linkage that dictates the nucleophilic character of the alkynyl group.[2] This technical guide provides a comprehensive exploration of the electronic structure of the C-Mg bond in alkynyl Grignards, integrating experimental data and computational insights to offer a deeper understanding for researchers in organic synthesis and drug development.

The Nature of the Carbon-Magnesium Bond

The bond between the sp-hybridized carbon of the alkynyl group and the magnesium atom is a polar covalent bond with significant ionic character.[3] The large difference in electronegativity between carbon (2.55) and magnesium (1.31) results in a substantial polarization of the bond, with the carbon atom bearing a partial negative charge and the magnesium atom a partial positive charge. This polarization renders the alkynyl carbon highly nucleophilic and basic.[2]

Computational studies, particularly those employing Natural Bond Orbital (NBO) analysis, provide a more nuanced picture of this bonding. NBO analysis partitions the wavefunction into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.[4][5] For an alkynyl Grignard, this analysis reveals a σ-bond between a carbon sp hybrid orbital and a magnesium hybrid orbital. The electron density in this bond is heavily skewed towards the carbon atom, confirming its carbanionic character.

The Schlenk Equilibrium in Alkynyl Grignards

In solution, Grignard reagents exist in a complex dynamic state known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into the corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).

Figure 1: The Schlenk Equilibrium in Grignard Reagents.

The position of this equilibrium is influenced by several factors, including the solvent, the nature of the R group and the halide, and the temperature. For alkynyl Grignards, the equilibrium generally favors the RMgX species in ethereal solvents like tetrahydrofuran (B95107) (THF).

Quantitative Data on the C-Mg Bond

Precise experimental data on the solid-state structure of simple alkynyl Grignards is limited due to their high reactivity and tendency to exist as complex mixtures in solution. However, computational studies and data from related organomagnesium compounds provide valuable insights.

| Property | Value | Method | Reference |

| C-Mg Bond Length | ~2.1 Å | Computational (DFT) | Based on studies of similar Grignard reagents.[6] |

| C-Mg Bond Dissociation Energy | ~270 kJ/mol (for Ethynylmagnesium bromide) | Thermochemical Estimation | Estimated based on studies of related Grignard reagents.[3] |

| Natural Charge on Carbon (sp) | Highly negative | Computational (NBO Analysis) | NBO calculations show significant negative charge localization on the alkynyl carbon.[4][5][7][8] |

| Hybridization of Carbon (sp) | ~sp | NBO Analysis | The carbon atom of the C-Mg bond exhibits sp hybridization.[4][5][7][8] |

| Hybridization of Magnesium | Varies (typically distorted sp³) | NBO Analysis | Magnesium hybridization is influenced by solvent coordination.[4][5][7][8] |

Experimental Protocols

Synthesis of Alkynyl Grignard Reagents

The most common method for preparing alkynyl Grignards is through the deprotonation of a terminal alkyne with a more basic Grignard reagent, such as an alkylmagnesium halide.

Figure 2: General workflow for the synthesis of alkynyl Grignards.

Materials:

-

Terminal alkyne

-

Alkylmagnesium halide solution in THF (e.g., ethylmagnesium bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask and other appropriate glassware for air-sensitive reactions

-

Nitrogen or Argon source

Procedure:

-

All glassware should be oven-dried and cooled under a stream of inert gas.

-

The terminal alkyne is dissolved in anhydrous THF in a Schlenk flask under an inert atmosphere.

-

The solution is cooled to 0 °C using an ice bath.

-

The alkylmagnesium halide solution is added dropwise to the stirred solution of the alkyne.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The formation of the alkynyl Grignard is often accompanied by the evolution of the corresponding alkane gas.

-

The resulting solution of the alkynyl Grignard reagent is then ready for use in subsequent reactions.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing Grignard reagents in solution. Due to their air and moisture sensitivity, sample preparation requires careful handling.

Protocol for NMR Sample Preparation of Air-Sensitive Alkynyl Grignards:

-

An oven-dried NMR tube and cap are taken into a glovebox or handled using Schlenk line techniques.[6]

-

A small aliquot of the alkynyl Grignard solution is transferred to the NMR tube.

-

Deuterated, anhydrous THF (THF-d₈) is added to the NMR tube to the appropriate volume.

-

The NMR tube is securely capped and sealed with paraffin (B1166041) film.

-

The sample is then carefully transferred to the NMR spectrometer for analysis.[9][10]

Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts of the alkynyl protons and carbons are characteristic.

| Nucleus | Chemical Shift (ppm) | Notes |

| ¹H | 2.0 - 3.0 | The acetylenic proton of a terminal alkyne is acidic and will be absent in the Grignard reagent. |

| ¹³C | 80 - 110 | The sp-hybridized carbons of the triple bond typically resonate in this region. The carbon directly bonded to magnesium will be significantly shielded compared to the terminal alkyne.[8][11][12][13] |

Characterization by Single-Crystal X-ray Diffraction

Obtaining single crystals of highly reactive organometallic compounds like alkynyl Grignards is challenging but provides definitive structural information.

General Protocol for Crystallization and Data Collection:

-

Crystallization: Crystals are typically grown at low temperatures from a concentrated solution in an appropriate solvent system (e.g., THF/hexane). Techniques such as slow evaporation, vapor diffusion, or slow cooling are employed under an inert atmosphere.[9]

-

Crystal Mounting: A suitable crystal is selected under a microscope in a glovebox or under a stream of cold nitrogen. The crystal is coated with a cryoprotectant oil (e.g., perfluoropolyether oil) and mounted on a loop.[14]

-

Data Collection: The mounted crystal is transferred to the diffractometer and cooled to a low temperature (typically 100-150 K) under a stream of nitrogen gas. This minimizes thermal motion and potential degradation of the crystal. X-ray diffraction data are then collected.[9][14]

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about the coordination environment of the magnesium atom.[9]

Conclusion

The electronic structure of the carbon-magnesium bond in alkynyl Grignards is central to their reactivity as potent nucleophiles in organic synthesis. The highly polarized, covalent nature of this bond, coupled with its dynamic behavior in solution as described by the Schlenk equilibrium, provides a fascinating area of study. While experimental characterization, particularly in the solid state, remains challenging due to their inherent reactivity, a combination of spectroscopic techniques and computational modeling continues to deepen our understanding. This knowledge is paramount for the rational design of new synthetic methodologies and the development of novel therapeutics.

References

- 1. fiveable.me [fiveable.me]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 4301-14-8 [smolecule.com]

- 4. NBO [cup.uni-muenchen.de]

- 5. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 6. Computational Study of the Magnesium Bonds in Turbo Grignard Reagents | Journal of Student-Scientists' Research [journals.gmu.edu]

- 7. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. Synthesis and characterization of alkynyl complexes of groups 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pioneering the Alkyne Frontier: Early Synthetic Applications of Ethynylmagnesium Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Grignard reagents at the turn of the 20th century revolutionized organic synthesis, providing a robust method for carbon-carbon bond formation. While the initial work by Victor Grignard focused on alkyl and aryl magnesium halides, the extension of this chemistry to acetylenic compounds opened a new and powerful avenue for the introduction of the ethynyl (B1212043) moiety, a critical building block in natural product synthesis, medicinal chemistry, and materials science. This technical guide delves into the foundational, early examples of the preparation and synthetic utility of ethynylmagnesium bromide, providing detailed experimental protocols and quantitative data from seminal works to offer a historical and practical perspective on this versatile reagent.

The Genesis of an Essential Reagent: The Preparation of this compound

The preparation of this compound (HC≡CMgBr) itself is a foundational reaction, first explored in the early 20th century. The most common and enduring method, established in early chemical literature and refined over time, involves the reaction of a pre-formed Grignard reagent, typically ethylmagnesium bromide, with a stream of acetylene (B1199291) gas in an ethereal solvent. The acidic proton of acetylene is readily abstracted by the strongly basic Grignard reagent, liberating ethane (B1197151) gas and forming the desired acetylenic Grignard.

A detailed and reliable procedure for this transformation is well-documented in the chemical literature, including in the renowned collection Organic Syntheses.[1] This procedure, while published later, is based on the foundational principles established in earlier work and serves as a benchmark for the synthesis of this reagent.

Experimental Protocol: Preparation of this compound (Adapted from Organic Syntheses)[1]

Apparatus: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube that extends below the surface of the solvent, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

Procedure:

-

A solution of ethylmagnesium bromide is prepared in the reaction flask from magnesium turnings (0.5 g-atom) and ethyl bromide (0.55 mol) in anhydrous tetrahydrofuran (B95107) (THF, 300 mL).[1]

-

In a separate, larger three-necked flask, 200 mL of anhydrous THF is placed and saturated with purified acetylene gas, which is bubbled through the solvent at a steady rate (15–20 L per hour).[1]

-

The prepared ethylmagnesium bromide solution is transferred to the dropping funnel and added portionwise to the acetylene-saturated THF.

-

An initial small addition of the ethylmagnesium bromide solution initiates the reaction, evidenced by the frothing of evolved ethane gas.[1]

-

The remainder of the ethylmagnesium bromide solution is added over approximately 3 hours, maintaining a gentle reflux from the heat of the reaction. The reaction temperature typically rises 5–10 °C above room temperature.[1]

-

Upon completion of the addition, a homogeneous solution of this compound in THF is obtained and can be used directly for subsequent reactions.

Caption: Synthesis of this compound.

Early Applications in Carbonyl Chemistry: The Synthesis of Acetylenic Carbinols and Ketones

The primary and most immediate application of the newly harnessed this compound was its reaction as a potent nucleophile with carbonyl compounds. This provided a direct route to secondary and tertiary acetylenic alcohols (carbinols), which are valuable synthetic intermediates.

Addition to Aldehydes: A Classic Example

A well-documented early application is the addition of this compound to α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680). This reaction efficiently creates a new stereocenter and extends the carbon framework with a terminal alkyne.

Procedure:

-

The freshly prepared solution of this compound (from 0.5 g-atom of Mg) is cooled in an ice-water bath.

-

A solution of freshly distilled cinnamaldehyde (47.5 g, 0.36 mol) in 50 mL of purified THF is added dropwise to the stirred Grignard solution over approximately 45 minutes.[1]

-

After the addition is complete, the reaction mixture is stirred overnight, allowing it to warm to room temperature.

-

The reaction is quenched by careful addition to 1.5 L of a cooled, saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with diethyl ether, and the combined organic extracts are washed, dried, and concentrated. The crude product is then purified by distillation under reduced pressure.

A Seminal Work: The Synthesis of Acetylenic Ketones

A pivotal early publication by J. W. Kroeger and J. A. Nieuwland in 1936 detailed a method for the synthesis of acetylenic ketones. This represented a significant advancement, moving beyond simple carbinol formation to the direct creation of a ketone functionality adjacent to the alkyne. Their method involved the reaction of this compound with an acid anhydride (B1165640), specifically acetic anhydride, to yield but-3-yn-2-one.

Precise experimental details from the original 1936 publication are not fully available in the searched resources. The following is a generalized representation based on the known reactivity.

Procedure:

-

A solution of this compound is prepared in the standard manner in diethyl ether.

-

The solution is cooled, and a solution of acetic anhydride in diethyl ether is added dropwise with vigorous stirring.

-

The reaction mixture is then hydrolyzed with a dilute acid.

-

The ethereal layer is separated, washed, dried, and the solvent is removed. The resulting acetylenic ketone is purified by distillation.

References

Methodological & Application

Application Notes and Protocols: Ethynylmagnesium Bromide Reaction with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of organometallic reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. Among these, the reaction of ethynylmagnesium bromide, a Grignard reagent, with aldehydes and ketones provides a reliable and versatile method for the synthesis of propargyl alcohols. These products are valuable intermediates in the synthesis of a wide range of more complex molecules, including natural products, pharmaceuticals, and functional materials. The ethynyl (B1212043) group can be further functionalized, for example, through hydration, hydrogenation, or coupling reactions, making propargyl alcohols key building blocks in drug development and medicinal chemistry. This document provides detailed application notes, experimental protocols, and data on the reaction of this compound with various aldehydes and ketones.

Reaction Mechanism and Specificity

The reaction proceeds via the nucleophilic addition of the ethynyl anion from the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde or ketone. The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the terminal alkyne's carbanion on the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final propargyl alcohol.

The general mechanism is as follows:

-

Formation of the Grignard Reagent: this compound is typically prepared in situ by the reaction of a suitable starting material, such as acetylene (B1199291), with a Grignard reagent like ethylmagnesium bromide in an ethereal solvent like tetrahydrofuran (B95107) (THF).

-

Nucleophilic Addition: The this compound then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.

-

Formation of Magnesium Alkoxide: This addition results in the formation of a magnesium alkoxide intermediate.

-

Protonation: The reaction mixture is quenched with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution) to protonate the alkoxide and yield the propargyl alcohol.

The reaction is highly chemoselective for aldehydes and ketones. Other carbonyl functional groups, such as esters, may also react, but typically require harsher conditions or react at a slower rate.

Applications in Drug Development

Propargyl alcohols are versatile intermediates in the synthesis of various pharmaceutical compounds. The triple bond can be readily transformed into other functional groups, and the hydroxyl group provides a handle for further modifications. For instance, the synthesis of the anticancer agent (+)-4-demethoxydaunomycin involves a key step utilizing an this compound addition. Furthermore, the introduction of an ethynyl group can be a strategic move in drug design to enhance binding affinity to target proteins or to serve as a reactive handle for bioconjugation.

Data Presentation

The following tables summarize the reaction of this compound with a variety of aldehydes and ketones, showcasing the scope and efficiency of this transformation.

Table 1: Reaction with Aldehydes

| Aldehyde | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | 1-Phenyl-2-propyn-1-ol | THF | 1 | 0 to RT | 85 | |

| Cinnamaldehyde (B126680) | 1-Phenyl-1-penten-4-yn-3-ol | THF | 12 | 0 to RT | 75-82 | |

| Formaldehyde | Propargyl alcohol | THF | 2 | RT | ~60 | |

| Acetaldehyde | 1-Butyn-3-ol | Diethyl ether | 1 | 0 | 70 |

Table 2: Reaction with Ketones

| Ketone | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Cyclohexanone (B45756) | 1-Ethynylcyclohexanol | THF | 2 | 0 to RT | 90 | |

| Acetone | 2-Methyl-3-butyn-2-ol | Diethyl ether | 1 | 0 | 85 | |

| 2-Methyl-1-tetralone | 1-Ethynyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Diethyl ether | 4 | Reflux | 67 | |

| Di-tert-butyl ketone | 1-Ethynyl-2,2,4,4-tetramethyl-3-pentanol | THF | 24 | Reflux | Low |

Experimental Protocols

Protocol 1: Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone

This protocol is adapted from a standard laboratory procedure.

Materials:

-

This compound solution (0.5 M in THF)

-

Cyclohexanone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclohexanone (1 equivalent) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the this compound solution (1.1 equivalents) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure 1-ethynylcyclohexanol.

Protocol 2: Synthesis of 1-Phenyl-1-penten-4-yn-3-ol from Cinnamaldehyde

This protocol is based on a procedure from Organic Syntheses.

A. Preparation of this compound:

-

Set up a 500-mL three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

Prepare a solution of ethylmagnesium bromide from magnesium turnings (0.5 g atom) and ethyl bromide (0.55 mole) in 300 mL of anhydrous THF.

-

In a separate 1-L three-necked flask equipped with a stirrer, gas inlet tube, and dropping funnel, place 200 mL of purified THF.

-

Introduce purified acetylene gas at a rate of 15–20 L per hour.

-

Slowly add the prepared ethylmagnesium bromide solution to the acetylene-saturated THF over approximately 3 hours. The reaction temperature will rise 5–10 °C above room temperature.

B. Reaction with Cinnamaldehyde:

-

Cool the stirred solution of this compound in an ice-water bath.

-

Add a solution of freshly distilled cinnamaldehyde (0.36 mole) in 50 mL of purified THF dropwise over about 45 minutes.

-

After the addition is complete, continue stirring overnight as the solution warms to room temperature.

-

Carefully pour the reaction mixture into 1.5 L of cooled, saturated ammonium chloride solution.

-

Extract the aqueous phase with three 250-mL portions of ether.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure or by crystallization.

Mandatory Visualization

Caption: Reaction mechanism of this compound with aldehydes and ketones.

Caption: General experimental workflow for the synthesis of propargyl alcohols.

Application Notes and Protocol: Addition of Ethynylmagnesium Bromide to Epoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ring-opening of epoxides with carbon nucleophiles is a fundamental transformation in organic synthesis, providing a reliable method for the construction of β-hydroxy compounds. The addition of ethynylmagnesium bromide, a Grignard reagent, to epoxides is a powerful strategy for the synthesis of homopropargyl alcohols. These products are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. This protocol details the preparation of this compound and its subsequent reaction with epoxides, highlighting the reaction's mechanism, regioselectivity, and general experimental procedure.

Introduction

The reaction between a Grignard reagent and an epoxide is a classic method for carbon-carbon bond formation. The high ring strain of the three-membered ether ring in epoxides makes them susceptible to nucleophilic attack, even with the oxygen being part of a typically poor leaving group (an alkoxide). This compound serves as a potent nucleophile, delivering an ethynyl (B1212043) group to one of the epoxide carbons. This reaction proceeds via an SN2 mechanism, which dictates the regiochemical and stereochemical outcome of the product. The resulting homopropargyl alcohols are valuable synthetic precursors, with the alkyne and alcohol functionalities amenable to a wide range of further chemical modifications.

Reaction Mechanism and Regioselectivity

The addition of this compound to an epoxide is a base-catalyzed ring-opening reaction. The reaction proceeds in two key stages:

-

Nucleophilic Attack: The highly nucleophilic carbon of the ethynyl Grignard reagent attacks one of the electrophilic carbons of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry if the attacked carbon is a stereocenter. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon of the epoxide.[1] This step results in the formation of a magnesium alkoxide intermediate.

-

Acidic Workup: A subsequent aqueous acidic workup, typically with a mild acid like ammonium (B1175870) chloride, protonates the magnesium alkoxide to yield the final homopropargyl alcohol product.

The regioselectivity of the reaction is a key consideration, especially with unsymmetrical epoxides. Under the basic conditions of the Grignard reaction, the attack of the nucleophile is primarily governed by sterics, favoring the less sterically hindered carbon atom of the epoxide ring.[1]

Data Presentation

The reaction of this compound with epoxides generally proceeds in good yields, though the specific yield is dependent on the substrate and reaction conditions. Below is a summary of representative yields for this transformation.

| Epoxide Substrate | Product | Yield (%) | Reference |

| Ethylene (B1197577) Oxide | 4-Pentyn-1-ol | 70 | [2] |

| Propylene (B89431) Oxide | 1-Pentyn-4-ol | ~60-80 (Estimated) | General Reaction |

| Styrene (B11656) Oxide | 1-Phenyl-3-butyn-1-ol | ~60-80 (Estimated) | General Reaction |

| Cyclohexene (B86901) Oxide | 2-Ethynylcyclohexanol | ~60-80 (Estimated) | General Reaction |

Note: Yields for propylene oxide, styrene oxide, and cyclohexene oxide are estimated based on typical Grignard reactions with epoxides, as a comprehensive tabular comparison for this compound specifically was not available in the searched literature. The yield for ethylene oxide is from a reaction with a similar, but more complex, acetylide.

Experimental Protocols

Part A: Preparation of this compound in Tetrahydrofuran (B95107)

This protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

-

Magnesium turnings (12 g, 0.5 g-atom)

-

Ethyl bromide, dried over CaCl₂ (60 g, 0.55 mole)

-

Anhydrous tetrahydrofuran (THF), ~500 mL

-

Acetylene (B1199291) gas, purified

-

Nitrogen gas, inert atmosphere

Equipment:

-

500-mL three-necked flask with a mechanical stirrer, reflux condenser, and pressure-equalized dropping funnel.

-

1-L three-necked flask with a mechanical stirrer, gas inlet tube, 500-mL dropping funnel, and a gas outlet with a drying tube.

-

Heating mantle

-

Ice bath

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

Set up the 500-mL three-necked flask under a nitrogen atmosphere and dry it by gentle warming with a flame while passing a slow stream of nitrogen through the system.

-

In the dried flask, prepare a solution of ethylmagnesium bromide from magnesium turnings, ethyl bromide, and 300 mL of anhydrous THF.[3]

-

Once the formation of the Grignard reagent is complete, the warm solution (40–50 °C) is transferred under nitrogen pressure to the 500-mL dropping funnel.

-

-

Preparation of this compound:

-

Place 200 mL of anhydrous THF in the 1-L three-necked flask.

-

Begin bubbling purified acetylene gas through the THF at a rate of 15–20 L per hour and start stirring.

-

After 5 minutes, add approximately 5 mL of the ethylmagnesium bromide solution from the dropping funnel in one portion. The evolution of ethane (B1197151) gas will be observed.

-

Once the initial frothing subsides, continue the dropwise addition of the ethylmagnesium bromide solution over about 3 hours. The reaction temperature will rise by 5–10 °C.

-

After the addition is complete, the resulting solution of this compound should be homogeneous at around 30 °C.[3]

-

Part B: Addition of this compound to an Epoxide (General Procedure)

Materials:

-

Solution of this compound in THF (prepared in Part A)

-

Epoxide (e.g., propylene oxide, styrene oxide, cyclohexene oxide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Reaction flask with a stirrer and dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Cool the freshly prepared solution of this compound in the 1-L flask to 0 °C using an ice bath.

-

Dissolve the epoxide (1 equivalent based on the starting ethyl bromide) in a minimal amount of anhydrous THF.

-

-

Addition of the Epoxide:

-

While stirring, add the solution of the epoxide dropwise to the cooled this compound solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

-

Workup:

-

Carefully pour the reaction mixture into a beaker containing a cooled, saturated aqueous solution of ammonium chloride (approximately 1.5 L for a 0.5 mole scale reaction).

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 250 mL).

-

Combine the organic extracts with the original THF solution.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvents under reduced pressure using a rotary evaporator.

-

The resulting crude homopropargyl alcohol can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

Mandatory Visualization

Caption: Workflow for the synthesis of homopropargyl alcohols.

References

Application Notes and Protocols for the Synthesis of Terminal Alkynes Using Ethynylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethynylmagnesium bromide as a key reagent for the synthesis of terminal alkynes. This document details the preparation of the Grignard reagent, its application in forming carbon-carbon bonds with various electrophiles, and detailed experimental protocols.

Introduction

This compound (HC≡CMgBr) is a highly valuable organometallic compound, specifically a Grignard reagent, widely employed in organic synthesis. Its primary utility lies in its function as a nucleophilic source of the ethynyl (B1212043) anion (HC≡C⁻), enabling the introduction of a terminal alkyne moiety into a wide array of molecules. This functionality is of significant interest in medicinal chemistry and materials science due to the alkyne's ability to act as a rigid linker, participate in click chemistry, and serve as a precursor for more complex structures. The synthesis of terminal alkynes using this compound is a foundational method for constructing molecular frameworks in drug discovery and development.[1][2]

Synthesis of this compound

The preparation of this compound is typically achieved by the reaction of a simple alkyl Grignard reagent, such as ethylmagnesium bromide, with an excess of acetylene (B1199291) gas in an anhydrous ethereal solvent, most commonly tetrahydrofuran (B95107) (THF).[2][3] The use of THF is advantageous as it enhances the solubility of acetylene, leading to higher yields (typically 90-96%) and minimizing the formation of the undesired bis(bromomagnesium)acetylene byproduct.[2]

Applications in the Synthesis of Terminal Alkynes

This compound is a potent nucleophile that reacts with a variety of electrophiles to form new carbon-carbon bonds, leading to the synthesis of terminal alkynes. The two primary classes of electrophiles for this purpose are carbonyl compounds and alkyl halides.

Reaction with Carbonyl Compounds

A major application of this compound is its reaction with aldehydes and ketones to produce propargylic alcohols (alcohols containing a triple bond). This reaction is a reliable method for introducing both a hydroxyl group and a terminal alkyne into a molecule. The reaction proceeds via nucleophilic addition of the ethynyl group to the electrophilic carbonyl carbon.

Table 1: Representative Yields for the Reaction of this compound with Carbonyl Compounds

| Electrophile | Product | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Cinnamaldehyde | 1-Phenyl-1-penten-4-yn-3-ol | THF | Overnight | 58-69 | [4][5] |

| Crotonaldehyde | 1-Hexen-4-yn-3-ol | THF | Not specified | 84 | [5] |

| Acrolein | 1-Penten-4-yn-3-ol | THF | Not specified | 40 | [5] |

| Methyl Acetate | 3-Methyl-1,4-pentadiyne-3-ol | THF | 1 hour (reflux) | 45 | [3] |

Reaction with Alkyl Halides

The reaction of this compound with alkyl halides via a nucleophilic substitution reaction (SN2) provides a direct route to terminal alkynes. However, the success of this reaction is highly dependent on the nature of the alkyl halide. Primary alkyl halides are the most suitable substrates for this reaction. Secondary halides may also react, but the yields are often lower due to competing elimination reactions (E2). Tertiary alkyl halides are generally not suitable substrates as elimination is the predominant reaction pathway. The reactivity of the halide is also a critical factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. Due to steric hindrance, neopentyl halides are resistant to SN2 reactions.[6]

Finding comprehensive data on the uncatalyzed reaction of this compound with a wide range of simple alkyl halides is challenging. Much of the available literature focuses on catalyzed cross-coupling reactions to improve yields and substrate scope.

Experimental Protocols

Protocol for the Preparation of this compound in THF

This protocol is based on established procedures and is designed to yield a solution of this compound in tetrahydrofuran.[2][3]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Acetylene gas (dried)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.

-

Under a positive pressure of inert gas, add magnesium turnings to the flask.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Once the formation of the Grignard reagent is complete (the magnesium has been consumed), cool the solution to 0-10 °C in an ice bath.

-

Bubble dry acetylene gas through the stirred solution. The formation of a white precipitate of this compound will be observed.

-

Continue bubbling acetylene through the solution for a period of time to ensure complete reaction. The resulting suspension is then ready for use in subsequent reactions.

General Protocol for the Synthesis of a Propargylic Alcohol

This protocol describes the general procedure for the reaction of this compound with an aldehyde or ketone.[4][5]

Materials:

-

Solution of this compound in THF (from Protocol 4.1)

-

Aldehyde or ketone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-